6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
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Overview
Description
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is a heterocyclic compound that features a quinazoline core structure. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the piperidine ring and phenyl group in this compound suggests potential pharmacological properties.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile and reacting it with 2-methylpiperidine in the presence of a suitable catalyst can yield the desired quinazoline derivative. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Catalysts and reagents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted quinazoline derivatives with various functional groups attached.
Scientific Research Applications
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Lacks the piperidine ring, which may reduce its pharmacological potency.
4-Phenylquinazoline: Similar structure but different substitution pattern, affecting its biological activity.
6-Methylquinazoline: Lacks the phenyl and piperidine groups, leading to different chemical properties.
Uniqueness
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is unique due to the combination of the quinazoline core with both a phenyl group and a piperidine ring. This structural arrangement enhances its potential for diverse biological activities and makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
6-methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-15-11-12-19-18(14-15)20(17-9-4-3-5-10-17)23-21(22-19)24-13-7-6-8-16(24)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPHBMREVZMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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